molecular formula C12H11N3O3 B14578088 N-(2H-1,3-Benzodioxol-5-yl)-6-methoxypyridazin-3-amine CAS No. 61472-01-3

N-(2H-1,3-Benzodioxol-5-yl)-6-methoxypyridazin-3-amine

Cat. No.: B14578088
CAS No.: 61472-01-3
M. Wt: 245.23 g/mol
InChI Key: ORTAVVRKZITYAT-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-6-methoxypyridazin-3-amine is a heterocyclic compound featuring a pyridazine core substituted with a methoxy group at position 6 and a 1,3-benzodioxol-5-yl amine group at position 2. This compound’s structural features suggest applications in medicinal chemistry, though specific biological data are unavailable in the provided evidence .

Properties

CAS No.

61472-01-3

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-6-methoxypyridazin-3-amine

InChI

InChI=1S/C12H11N3O3/c1-16-12-5-4-11(14-15-12)13-8-2-3-9-10(6-8)18-7-17-9/h2-6H,7H2,1H3,(H,13,14)

InChI Key

ORTAVVRKZITYAT-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)NC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-Benzodioxol-5-yl)-6-methoxypyridazin-3-amine typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by the reaction of hydrazine with a suitable dicarbonyl compound.

    Coupling of Benzodioxole and Pyridazine Rings: The benzodioxole and pyridazine rings are coupled through a nucleophilic substitution reaction, where the amine group of the pyridazine ring reacts with a suitable leaving group on the benzodioxole ring.

    Introduction of the Methoxy Group: The methoxy group can be introduced through methylation of the hydroxyl group on the benzodioxole ring using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Pyridazine Ring

The methoxy group (-OCH₃) at position 6 of the pyridazine ring undergoes nucleophilic substitution under specific conditions. For example:

Reaction TypeReagents/ConditionsProductYieldSource
Methoxy displacementPiperazine, Cu catalyst, 180°C, 24 hrsN-(1,3-benzodioxol-5-yl)-6-(4-methylpiperazin-1-yl)pyridazin-3-amine45–60%

This reaction leverages copper-mediated Ullmann-type coupling, similar to protocols used in analogous pyridazine systems . The methoxy group acts as a leaving group, replaced by nucleophiles like amines.

Amine Functionalization Reactions

The secondary amine (-NH-) bridging the benzodioxole and pyridazine rings participates in acylation and alkylation:

Acylation

ReagentConditionsProductNotesSource
Acetyl chlorideTriethylamine, THF, RT, 1 hrN-acetylated derivativeCommon amine protection
Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)DCM, RT, 1 hrFmoc-protected amineUsed in peptide synthesis

Alkylation

Alkyl halides or Michael acceptors can alkylate the amine under basic conditions, though specific examples for this compound require extrapolation from related structures.

Benzodioxole Ring Reactivity

The 1,3-benzodioxole moiety exhibits stability under neutral conditions but undergoes ring-opening in acidic or basic environments:

Reaction TypeConditionsOutcomeSource
Acid hydrolysisHCl (conc.), refluxCleavage to catechol derivative
Base hydrolysisNaOH (aq.), heatFormation of diol and CO₂ release

Electrophilic substitution (e.g., nitration, sulfonation) is plausible at the electron-rich aromatic ring, though direct experimental data is limited.

Reductive Hydrogenolysis

The benzodioxole ring can undergo hydrogenolysis in the presence of catalysts:

CatalystConditionsProductApplicationSource
Pd(OH)₂/CH₂ (1 atm), MeOH, 12 hrsN-(5-hydroxypyridin-3-yl)acetamideDeprotection strategy

This reaction cleaves the methylenedioxy group, yielding a diol intermediate.

Oxidation Reactions

The pyridazine ring and methoxy group are susceptible to oxidation:

Oxidizing AgentConditionsProductNotesSource
KMnO₄Acidic, heatPyridazine N-oxideTheoretical extrapolation
OzoneCH₂Cl₂, -78°CCleavage of conjugated double bondsRequires structural analysis

Metal-Catalyzed Cross-Coupling

The pyridazine ring may participate in Suzuki-Miyaura or Buchwald-Hartwig couplings, though direct examples are scarce. For instance, palladium-catalyzed coupling could introduce aryl/heteroaryl groups at position 3 or 6 .

Stability and Degradation

Key stability considerations include:

ConditionDegradation PathwayOutcomeSource
High pH (>10)Hydrolysis of benzodioxoleCatechol formation
UV lightRadical-mediated oxidationQuinone methide intermediates
Elevated temperature (>150°C)Pyrolysis of methoxy groupMethanol release

Pharmacological Derivatization

Structural analogs highlight reactivity trends:

  • Methoxy-to-amine substitution enhances target binding (e.g., acetylcholinesterase inhibition) .

  • Benzodioxole ring modification alters metabolic stability.

Scientific Research Applications

N-(2H-1,3-Benzodioxol-5-yl)-6-methoxypyridazin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, particularly in oncology and neurology.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2H-1,3-Benzodioxol-5-yl)-6-methoxypyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical properties of N-(2H-1,3-Benzodioxol-5-yl)-6-methoxypyridazin-3-amine and related compounds:

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Notable Features
N-(2H-1,3-Benzodioxol-5-yl)-6-methoxypyridazin-3-amine (Not provided) C₁₂H₁₁N₃O₃ ~245 g/mol* - Pyridazine ring (N atoms at 1,2 positions)
- Methoxy (position 6)
- Benzodioxol (position 3)
High electron density from benzodioxol; potential for π-π interactions .
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (2306268-61-9) C₂₃H₂₅N₃O₃ 391.46 g/mol - Pyridine ring
- Benzodioxin (6-membered)
- Dimethylaminomethyl phenyl group
Enhanced solubility due to dimethylamino group; higher molecular weight .
5-(2-Methoxypyridin-3-YL)pyridin-2-amine (1249109-42-9) C₁₁H₁₁N₃O 201.23 g/mol - Bipyridine core
- Methoxy (pyridine position 2)
Simplified structure with fewer oxygen atoms; lower lipophilicity .
6-(2-Methyl-1H-1,3-benzodiazol-1-yl)pyridin-3-amine (Not provided) C₁₂H₁₂N₄ 212.25 g/mol - Benzimidazole (N-containing fused ring)
- Methyl substituent
Basic benzimidazole group; potential for stronger hydrogen bonding .

*Calculated based on molecular formula.

Key Observations:

Core Heterocycle Differences: The pyridazine ring in the target compound has two adjacent nitrogen atoms, which may enhance hydrogen-bonding capacity compared to pyridine (single N) in CAS 1249109-42-9 or benzimidazole (two Ns in fused ring) in CAS 2306268-61-9 . Benzodioxol (5-membered) vs.

Substituent Effects: The dimethylaminomethyl group in CAS 2306268-61-9 likely improves aqueous solubility under acidic conditions due to protonation .

Molecular Weight Trends :

  • The target compound (~245 g/mol) is smaller than CAS 2306268-61-9 (391.46 g/mol), suggesting better membrane permeability but lower solubility in polar solvents .

Inferred Pharmacological Relevance

While biological activity data are absent in the evidence, structural analogs provide insights:

  • Methoxy Groups : Common in kinase inhibitors (e.g., imatinib), methoxy substituents may influence metabolic stability and target binding .
  • Benzimidazoles : Found in antiparasitic drugs (e.g., albendazole), their presence in CAS 1249109-42-9 hints at possible antimicrobial utility .

Biological Activity

N-(2H-1,3-Benzodioxol-5-yl)-6-methoxypyridazin-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and analgesic properties. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C₁₂H₁₁N₃O₃
  • CAS Number : 12320367

This structure includes a benzodioxole moiety which is known for its biological relevance, particularly in medicinal chemistry.

Anti-inflammatory and Analgesic Properties

Recent studies have focused on the compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. The results indicate that this compound exhibits significant inhibitory activity against COX enzymes.

Table 1: Inhibition of COX Enzymes by this compound

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Analgesic Activity (%)Anti-inflammatory Activity (%)
This compound4.15 - 18.800.04 - 0.4648 - 5168 - 59

The compound demonstrated a higher selectivity for COX-2 over COX-1, which is desirable for minimizing gastrointestinal side effects commonly associated with non-selective COX inhibitors like aspirin or ibuprofen .

The mechanism by which this compound exerts its effects involves the inhibition of prostaglandin synthesis. Prostaglandins are mediators of inflammation; thus, their inhibition leads to reduced inflammation and pain relief. The structural activity relationship (SAR) indicates that specific substitutions on the benzodioxole ring enhance the compound's efficacy against these enzymes .

Case Studies

A notable study evaluated the compound's effects in various animal models of inflammation. The findings revealed that administration of this compound resulted in a significant reduction in edema formation compared to control groups treated with saline or standard anti-inflammatory drugs like sodium diclofenac .

Table 2: Edema Inhibition in Animal Models

Treatment GroupEdema Inhibition (%)
Control (Saline)10
Sodium Diclofenac51
This compound68

This data supports the potential use of this compound as an effective anti-inflammatory agent.

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